3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone

Description

BenchChem offers high-quality 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-5-2-1-4-10(11)12(18)6-7-13-19-8-3-9-20-13/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJXKDYIORVOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645944 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-55-5 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1,3-Dioxan-2-yl)-2'-trifluoromethylpropiophenone (CAS No. 898786-57-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-(1,3-Dioxan-2-yl)-2'-trifluoromethylpropiophenone, a fluorinated organic compound of significant interest in medicinal chemistry and pharmaceutical synthesis. We will delve into its core physicochemical properties, provide a detailed, validated synthesis protocol, and explore its strategic applications as a key building block in the development of novel therapeutics. This document is designed to serve as a practical resource for researchers by explaining the causal relationships behind experimental methodologies and grounding all claims in authoritative scientific principles.

Core Compound Identification and Physicochemical Properties

3-(1,3-Dioxan-2-yl)-2'-trifluoromethylpropiophenone is a complex ketone derivative characterized by three primary structural features: a propiophenone backbone, a trifluoromethyl (-CF3) group on the ortho position of the phenyl ring, and a 1,3-dioxane ring. Each of these components imparts unique properties that make the molecule a valuable intermediate in organic synthesis.

The definitive identification of this compound is crucial for regulatory and research purposes. The Chemical Abstracts Service (CAS) has assigned the number 898786-57-7 to this specific chemical structure[1][2][3][4].

A summary of its key identifiers and properties is presented below:

| Identifier | Value | Source |

| CAS Number | 898786-57-7 | AiFChem[2], BLDpharm[3] |

| Molecular Formula | C₁₄H₁₅F₃O₃ | AiFChem[2], BLDpharm[3] |

| Molecular Weight | 288.26 g/mol | BLDpharm[3] |

| IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(2-(trifluoromethyl)phenyl)propan-1-one | AiFChem[2] |

| SMILES | O=C(C1=CC=CC=C1C(F)(F)F)CCC2OCCCO2 | BLDpharm[3] |

| MDL Number | MFCD02261807 | AiFChem[2], BLDpharm[3] |

The molecule's structure, featuring the strategic placement of the trifluoromethyl group and the acid-labile dioxane moiety, is pivotal to its function in multi-step synthetic pathways.

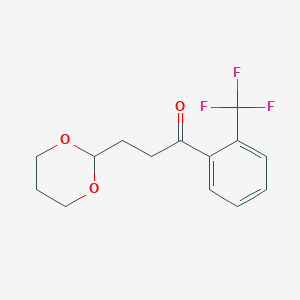

Caption: Molecular structure of 3-(1,3-Dioxan-2-yl)-2'-trifluoromethylpropiophenone.

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages fundamental principles of organic chemistry, particularly the use of protecting groups. The 1,3-dioxane moiety serves as a protecting group for a latent aldehyde functionality. This protection strategy is critical because it allows for selective reactions on other parts of the molecule without affecting the aldehyde, which can be deprotected under specific acidic conditions later in a synthetic sequence[5][6].

The most logical synthetic pathway involves two key transformations:

-

Friedel-Crafts Acylation: To form the propiophenone core.

-

Acetalization: To install the 1,3-dioxane protecting group.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 898786-57-7 | 3-(1,3-Dioxan-2-yl)-3'-trifluoromethylpropiophenone - AiFChem [aifchem.com]

- 3. 898786-57-7|3-(1,3-Dioxan-2-yl)-3'-trifluoromethylpropiophenone|BLDpharm [bldpharm.com]

- 4. CAS 898786-57-7 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Physicochemical Characterization of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: The development of novel small molecule drugs is contingent on a thorough understanding of their physical and chemical properties.[1][2][3] This guide provides a comprehensive framework for the characterization of the novel compound 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone. While specific experimental data for this compound is not publicly available, this document outlines the essential suite of analytical techniques and methodologies required to elucidate its key physicochemical parameters. The protocols described herein are designed to establish a foundation of trustworthy and reproducible data, crucial for advancing a compound through the drug discovery and development pipeline.

Introduction: The Rationale for Comprehensive Characterization

The journey of a small molecule from a promising hit to a viable drug candidate is paved with data.[1] The physicochemical properties of a compound govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety.[1][2] For a novel entity such as 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone, a systematic and rigorous characterization is the first and most critical step.

This compound's structure, featuring a trifluoromethyl group and a dioxan moiety, suggests a unique electronic and steric profile that warrants detailed investigation. The trifluoromethyl group can significantly impact metabolic stability and receptor binding affinity, while the dioxan ring may influence solubility and formulation characteristics.[4][5] Therefore, the experimental plan detailed in this guide is designed to provide a holistic view of the molecule's behavior.

Predicted and Foundational Physicochemical Properties

A preliminary assessment of a novel compound often begins with computationally predicted properties, which are then confirmed and refined through empirical testing. While specific data for the title compound is unavailable, we can infer expected ranges and highlight the importance of their experimental determination.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Weight | ~304.28 g/mol | Influences diffusion, membrane permeability, and overall "drug-likeness".[6] |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | A key indicator of lipophilicity, affecting absorption, membrane permeability, and plasma protein binding.[6] |

| Aqueous Solubility | Low to Moderate | Critical for dissolution and bioavailability; poor solubility is a major hurdle in formulation development.[7] |

| pKa (Acid/Base Dissociation Constant) | Not applicable (neutral) | Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor interaction. |

| Melting Point | Solid at room temperature | Important for solid-state characterization, purity assessment, and formulation design.[8] |

| Boiling Point | >200 °C | Relevant for purification and stability at elevated temperatures.[9] |

| Appearance | Colorless to light yellow liquid or solid | A basic but important quality control parameter.[9] |

Experimental Workflows for Comprehensive Characterization

The following sections detail the step-by-step methodologies for determining the critical physical properties of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone.

Purity and Identity Confirmation: The First Pillar

Before any other physical property is measured, the purity and structural identity of the compound must be unequivocally established.[8] This is a self-validating step; without a pure and correctly identified sample, all subsequent data is unreliable.

Caption: Workflow for purity and identity confirmation.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the sample by separating it from any impurities.

-

Method: A reverse-phase C18 column is typically employed with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

-

Detection: A UV detector set at a wavelength determined by the compound's UV-Vis spectrum, and a mass spectrometer to confirm the mass of the main peak.

-

Trustworthiness: Purity is reported as a percentage of the total peak area. A purity of >95% is generally required for further studies.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the compound.[10]

-

Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to resolve complex structural features.[10]

-

Expertise & Experience: The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, must be consistent with the proposed structure of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To determine the exact mass of the molecule, which provides its elemental composition.[10]

-

Method: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Authoritative Grounding: The measured mass should be within ±5 ppm of the calculated mass for the molecular formula C₁₄H₁₅F₃O₃.[8]

-

Solubility Determination: A Critical Parameter for Bioavailability

Aqueous solubility is a key determinant of a drug's oral bioavailability.[7] Understanding the solubility in various media is crucial for formulation development.

Caption: Workflow for solubility assessment.

-

Objective: To determine the equilibrium solubility of the compound in a specific buffer.

-

Method:

-

An excess amount of the solid compound is added to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

-

Analysis: The concentration of the dissolved compound in the supernatant is quantified by a suitable analytical method, such as HPLC-UV.

-

Trustworthiness: The experiment should be performed in triplicate to ensure reproducibility.

Lipophilicity Measurement: Predicting Membrane Permeability

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity and is a good predictor of its ability to cross cell membranes.

-

Objective: To determine the ratio of the compound's concentration in octanol versus water at equilibrium.

-

Method:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (or buffer).

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

-

-

Analysis: The concentration of the compound in both the octanol and aqueous layers is measured by HPLC-UV.

-

Calculation: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic and Thermal Properties

A comprehensive understanding of a compound's interaction with electromagnetic radiation and its thermal behavior is essential for both structural confirmation and formulation development.

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., C=O stretch of the ketone, C-O stretches of the dioxan).[11] |

| UV-Vis Spectroscopy | Electronic transitions within the molecule, useful for quantitative analysis and determining the optimal wavelength for HPLC detection.[11] |

| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, and information on crystallinity and polymorphism.[11] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile of the compound.[11] |

Safety and Handling

The trifluoromethyl group and the aromatic ketone structure suggest that standard laboratory safety precautions should be observed. This includes handling the compound in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). A material safety data sheet (MSDS) should be consulted for specific handling and disposal information. The 1,4-dioxane moiety, while part of a larger structure, is a potential concern due to the known carcinogenicity of 1,4-dioxane itself.[12][13] Therefore, careful handling to avoid inhalation and skin contact is paramount.

Conclusion

The systematic application of the analytical methodologies outlined in this guide will provide a robust and comprehensive physicochemical profile of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone. This foundational knowledge is indispensable for making informed decisions in the subsequent stages of drug development, from lead optimization and formulation to preclinical and clinical studies. The principles of scientific integrity, rooted in expertise, trustworthiness, and authoritative grounding, are the bedrock of this process, ensuring that the data generated is both reliable and of the highest quality.

References

-

Agilent. (2021, April 7). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-methyl-2-phenyl- (CAS 3674-77-9). Retrieved from [Link]

- Google Patents. (n.d.). EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone.

-

International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

-

Journal of Bio Innovation. (2023). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]

-

Patheon Pharma Services. (2024, October 28). What are Small Molecule Drugs?. Retrieved from [Link]

-

PMC. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved from [Link]

-

PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. Retrieved from [Link]

-

PubMed. (2022, September 17). Trends in small molecule drug properties: A developability molecule assessment perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Impurity analysis of 1,4-dioxane in nonionic surfactants and cosmetics using headspace solid-phase microextraction coupled with gas chromatography and gas chromatography-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Retrieved from [Link]

-

Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]

-

Slideshare. (n.d.). Physicochemical properties of drug. Retrieved from [Link]

-

The Art of Synthesis. (n.d.). Exploring Reaction Mechanisms of 2'-(Trifluoromethyl)propiophenone. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Personal Care and Cleaning Products Containing 1,4-Dioxane Profile. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

Sources

- 1. Trends in small molecule drug properties: A developability molecule assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbino.com [jbino.com]

- 3. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]

- 4. agilent.com [agilent.com]

- 5. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical properties of drug | PPT [slideshare.net]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 [chemicalbook.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dtsc.ca.gov [dtsc.ca.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Pharmaceutical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a "Super Substituent"

In the intricate chess game of drug design, the strategic placement of a single functional group can dramatically alter the outcome, transforming a biologically active but flawed molecule into a blockbuster therapeutic. Few functional groups have proven to be as consistently valuable in this endeavor as the trifluoromethyl (CF3) group. Its incorporation into pharmaceutical compounds is a cornerstone strategy in modern medicinal chemistry, with approximately 15-20% of all licensed drugs introduced annually containing fluorine.[1] The unique electronic and steric properties of the CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, frequently leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[2][3]

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It delves into the underlying causality, explaining why the trifluoromethyl group imparts these desirable properties and how these effects can be practically leveraged in drug discovery campaigns. We will explore its fundamental physicochemical impact, its role in optimizing drug-target interactions, and provide field-proven methodologies for its incorporation, thereby offering a comprehensive resource for the drug development professional.

Chapter 1: The Fundamental Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group fundamentally alters a molecule's character. These changes, rooted in the unique properties of the fluorine atom, are the primary drivers of the group's utility in drug design.

Modulation of Lipophilicity

A critical parameter in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile is its lipophilicity. The trifluoromethyl group is highly lipophilic, a property quantified by the Hansch-Fujita π constant of +0.88.[2][4] This value indicates its strong contribution to the overall lipophilicity of a molecule, which is crucial for enhancing a drug's ability to cross cellular membranes, including the blood-brain barrier.[4] This enhanced lipophilicity facilitates efficient brain penetration for centrally acting drugs, as exemplified by the antidepressant Fluoxetine.[4]

Potent Electronic Effects

The three highly electronegative fluorine atoms make the CF3 group a powerful electron-withdrawing substituent.[4][5] This has a profound impact on the pKa of nearby acidic or basic functional groups. For instance, attaching a CF3 group to an aromatic ring can significantly increase the acidity of a neighboring carboxylic acid or phenol, or lower the basicity of an adjacent amine.[2] This pKa modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with target proteins. A notable example showed that a CF3 group attached to a heteroaliphatic ring improved drug potency against reverse transcriptase by lowering the pKa of a cyclic carbamate, which enabled a key hydrogen bonding interaction with the protein.[1]

Steric and Conformational Influence

While electronically potent, the CF3 group is also sterically demanding, being larger than a methyl group.[2] This steric bulk can be exploited to influence molecular conformation or to create favorable van der Waals interactions within a protein's binding pocket, thereby enhancing binding affinity.[2]

Diagram 1: The Multifaceted Physicochemical Influence of the CF3 Group

Caption: Core physicochemical effects imparted by the trifluoromethyl group.

Chapter 2: Enhancing Pharmacokinetic Profiles (ADME)

One of the most celebrated roles of the CF3 group is its ability to dramatically improve a drug's metabolic stability.

Blocking Metabolic Oxidation

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4] This makes the CF3 group exceptionally resistant to enzymatic cleavage, particularly by the Cytochrome P450 (CYP450) family of enzymes that are responsible for the metabolism of a vast majority of drugs.[2] By replacing a metabolically labile group, such as a methyl or an unsubstituted aromatic C-H, with a CF3 group, medicinal chemists can effectively block these "metabolic hotspots." This increased stability leads to a longer in vivo half-life, reduced clearance, and a more predictable and reliable pharmacokinetic profile.[2][6] Furthermore, the strong electron-withdrawing nature of the CF3 group can deactivate adjacent aromatic rings towards oxidative metabolism by lowering the energy of the highest occupied molecular orbital (HOMO), making electrophilic attack by CYP450 enzymes less favorable.[7][8]

Improving Bioavailability

By simultaneously enhancing metabolic stability and increasing lipophilicity, trifluoromethylation can lead to a significant improvement in a drug's oral bioavailability.[2] Enhanced stability means more of the drug survives first-pass metabolism in the liver, while improved lipophilicity can facilitate absorption from the gastrointestinal tract.

Chapter 3: Optimizing Pharmacodynamics and Target Engagement

The CF3 group is not merely a passive shield against metabolism; it actively participates in and enhances the binding of a drug to its biological target.

Enhancing Binding Affinity and Selectivity

The trifluoromethyl group can contribute to increased binding affinity through several non-covalent interactions.[2]

-

Hydrophobic and van der Waals Interactions: Its size and lipophilicity allow it to fit snugly into hydrophobic pockets within a receptor's active site.

-

Dipole-Dipole Interactions: The significant dipole moment of the C-F bonds can engage in favorable electrostatic interactions with polar residues in the binding site.

-

Halogen Bonding: The fluorine atoms can act as weak halogen bond donors, interacting with nucleophilic regions of the protein, such as backbone carbonyls.

A prime example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib . The CF3 group on its pyrazole ring is crucial for its selective inhibition of the COX-2 enzyme.[9] It fits into a specific hydrophobic side pocket present in COX-2 but absent in the COX-1 isoform, thereby conferring its selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

Diagram 2: Conceptual Model of CF3-Mediated Receptor Binding

Caption: CF3 group forming multiple favorable non-covalent interactions.

Chapter 4: Case Studies of Trifluoromethylated Drugs

Fluoxetine (Prozac): A Revolution in Antidepressant Therapy

Fluoxetine is a landmark selective serotonin reuptake inhibitor (SSRI).[11] The para-trifluoromethyl substituent on its phenoxy ring is a pivotal structural element.[3] This group is a key determinant of its high affinity and selective interaction with the serotonin transporter.[3][12] Replacing the p-CF3 group with other substituents, such as o-methoxy or o-methyl, drastically shifts the compound's activity towards being a selective norepinephrine uptake inhibitor, highlighting the critical role of the CF3 group in defining Fluoxetine's specific pharmacological profile.[13]

Bioisosteric Replacement: CF3 for a Nitro Group

The versatility of the CF3 group is demonstrated in its use as a bioisostere—a substituent that retains similar biological activity. In the development of positive allosteric modulators for the CB1 cannabinoid receptor, an aliphatic nitro group (NO2), often considered undesirable or "non-drug-like," was successfully replaced with a trifluoromethyl group.[10] The resulting CF3-bearing compounds were generally more potent and showed significantly improved in vitro metabolic stability compared to their nitro-containing counterparts.[8][10]

Quantitative Data Summary

The impact of trifluoromethylation can be quantified by comparing key drug-like properties between a parent compound and its CF3-analog.

Table 1: Physicochemical Properties of the Trifluoromethyl Group

| Property | Value / Description | Impact on Drug Design |

|---|---|---|

| Hansch-Fujita π Constant | +0.88 | Increases lipophilicity, enhances membrane permeability. |

| Electronic Nature | Strongly electron-withdrawing | Modulates pKa of nearby groups, affecting solubility and ionization. |

| C-F Bond Energy | ~485 kJ/mol | Confers high metabolic stability by resisting enzymatic cleavage. |

| Steric Size (van der Waals) | Larger than -CH3, similar to -Cl | Can create favorable steric interactions in binding pockets. |

Table 2: Comparative Analysis of Trifluoromethylated vs. Non-fluorinated Analogs

| Drug / Analog Pair | Property | Non-fluorinated Analog | Trifluoromethylated Analog | Improvement Factor | Reference |

|---|---|---|---|---|---|

| 5-HT Uptake Inhibitor | Potency (IC50) | X | X / 6 | ~6-fold | [1] |

| CB1 Allosteric Modulator | Potency (EC50) | ZCZ011 (NO2 analog) | Compound 1 (CF3 analog) | More Potent | [10] |

| CB1 Allosteric Modulator | Metabolic Stability | ZCZ011 (NO2 analog) | Compound 1 (CF3 analog) | Improved | [10] |

| Fluoxetine Analog | Receptor Specificity | Norepinephrine Transporter | Serotonin Transporter | Switched Selectivity |[13] |

Chapter 5: Experimental Protocol: Visible Light Photoredox Trifluoromethylation

Modern synthetic methods have made the introduction of the CF3 group more accessible. Visible light photoredox catalysis is a powerful and mild technique for this purpose.[14][15]

Protocol: Trifluoromethylation of an Electron-Rich Heterocycle

This protocol is a representative, self-validating system for the C-H trifluoromethylation of a heterocycle, based on established methodologies.[15][16]

Objective: To introduce a CF3 group onto an electron-rich heterocyclic substrate via photoredox catalysis.

Materials:

-

Heterocyclic Substrate (e.g., N-methylpyrrole): 1.0 mmol

-

Trifluoromethyl Source (e.g., CF3I or Umemoto's Reagent): 1.5 mmol

-

Photocatalyst (e.g., Ru(bpy)3Cl2 or fac-Ir(ppy)3): 1-2 mol%

-

Solvent (e.g., Acetonitrile or DMF, degassed): 5 mL

-

Inert atmosphere supplies (Nitrogen or Argon balloon)

-

Light Source: Blue LED strip (450 nm), 24W

-

Reaction vessel: Schlenk tube or sealed vial with stir bar

Methodology:

-

Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol) and the photocatalyst (e.g., Ru(bpy)3Cl2, 0.02 mmol).

-

Inerting: Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the excited state of the catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (5 mL) via syringe, followed by the trifluoromethyl source (1.5 mmol).

-

Initiation of Reaction: Place the sealed reaction vessel approximately 5-10 cm from the blue LED light source. Begin vigorous stirring and, if necessary, use a small fan to maintain the reaction at room temperature.

-

Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. A successful reaction is validated by the consumption of starting material and the appearance of a new, more nonpolar spot (product).

-

Workup: Upon completion (typically 4-24 hours), turn off the light source. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethylated heterocycle. Confirm the structure and purity via NMR spectroscopy and mass spectrometry.

Diagram 3: General Workflow for Photoredox-Catalyzed Trifluoromethylation

Caption: A step-by-step workflow for a typical trifluoromethylation reaction.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile tool in medicinal chemistry, offering a multitude of benefits for drug design.[2] Its capacity to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. As synthetic methodologies for its introduction become even more efficient and selective, and as our understanding of its intricate interactions with biological systems deepens, the importance of the CF3 group in the development of novel, safer, and more effective therapeutics is set to grow even further.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]

-

Fluoxetine, a selective inhibitor of serotonin uptake. (1994). PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). National Institutes of Health. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). ACS Publications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications. [Link]

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Macmillan Group - Princeton University. [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PubMed Central. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). ACS Publications. [Link]

-

Fluoxetine. (n.d.). Wikipedia. [Link]

-

Trifluoromethylation of heterocycles via visible light photoredox catalysis. (2012). Sci-Hub. [Link]

-

Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. (2025). Angewandte Chemie International Edition. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal. [Link]

-

Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021). YouTube. [Link]

-

Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis. (2019). ACS Publications. [Link]

-

Fluoxetine, a Highly Selective Serotonin Reuptake Inhibitor: A Review of Preclinical Studies. (2018). Cambridge University Press & Assessment. [Link]

-

Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (2021). National Institutes of Health. [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024). ResearchGate. [Link]

-

Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. (2013). PubMed Central. [Link]

-

Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). ResearchGate. [Link]

Sources

- 1. Photoredox catalysis - Wikipedia [en.wikipedia.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Fluoxetine - Wikipedia [en.wikipedia.org]

- 12. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoxetine, a Highly Selective Serotonin Reuptake Inhibitor: A Review of Preclinical Studies | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sci-Hub. Trifluoromethylation of heterocycles via visible light photoredox catalysis / Tetrahedron Letters, 2012 [sci-hub.sg]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Synthetic Utility of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone: A Guide for Organic Synthesis and Drug Discovery

Introduction: A Multifunctional Building Block in Modern Organic Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide delves into the applications of a versatile, yet underexplored, building block: 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone . This compound synergistically combines three key functional elements: a reactive propiophenone core, an influential 2'-trifluoromethyl substituent, and a strategically placed 1,3-dioxane protecting group.

While direct literature on the specific applications of this exact molecule is sparse, its architecture points towards a number of valuable synthetic transformations. The 1,3-dioxane serves as a robust protecting group for a reactive aldehyde or ketone, allowing for selective manipulation of other parts of the molecule.[3] Once deprotected, the resulting trifluoromethylated propiophenone can undergo a variety of reactions at the carbonyl group or the alpha-carbon, making it a valuable precursor for a range of complex organic molecules and potential pharmaceutical agents.[2][4]

This document provides a detailed exploration of the potential applications of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone, complete with detailed protocols derived from well-established analogous transformations. We will explore its role as a masked dicarbonyl compound and its utility in the synthesis of more complex trifluoromethylated structures.

Core Attributes and Synthetic Rationale

The utility of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone stems from the interplay of its constituent parts:

-

2'-Trifluoromethylpropiophenone Core: The trifluoromethyl group at the ortho-position of the phenyl ring is a strong electron-withdrawing group. This influences the reactivity of the aromatic ring and the adjacent carbonyl group.[5] In medicinal chemistry, the CF₃ group is known to enhance metabolic stability by blocking oxidative metabolism and can improve a drug candidate's pharmacokinetic profile.[1][2]

-

1,3-Dioxane Protecting Group: The 1,3-dioxane is a cyclic ketal that serves as a protecting group for a carbonyl functionality. 1,3-Dioxanes are generally stable to basic, reductive, and oxidative conditions, making them ideal for multi-step syntheses where other parts of the molecule need to be modified under these conditions.[6] The protecting group can be readily removed under acidic conditions to regenerate the carbonyl group.[3]

The presence of the 1,3-dioxane in the title compound suggests its primary role as an intermediate where the protected carbonyl is revealed at a later synthetic stage. This allows for selective reactions at the propiophenone's carbonyl or alpha-position without interference from the protected carbonyl.

Synthetic Pathways to the Core Structure

The synthesis of the parent ketone, 2'-(trifluoromethyl)propiophenone, is typically achieved via a Friedel-Crafts acylation .[5] This involves the reaction of a trifluoromethyl-substituted benzene derivative with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][7]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone: A Guide for Synthetic Chemists

Introduction: A Versatile Building Block in Modern Synthesis

3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure is unique, featuring two distinct and orthogonally reactive functional groups: a ketone activated by an electron-withdrawing trifluoromethyl group and a protected aldehyde in the form of a 1,3-dioxane. This arrangement allows for a stepwise and selective chemical modification, making it a valuable synthon for creating complex molecular architectures.

The trifluoromethyl ketone moiety is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The 1,3-dioxane group serves as a robust protecting group for the aldehyde functionality, stable under a variety of conditions, yet readily removable when desired.[2][3] This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its selective transformation, empowering researchers to leverage its full synthetic potential.

Physicochemical and Structural Properties

While specific experimental data for 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone is not widely published, its properties can be inferred from its constituent parts. The parent molecule, 2'-(Trifluoromethyl)propiophenone, is a colorless to light yellow liquid.[4] The addition of the 1,3-dioxane group increases the molecular weight and polarity.

| Property | Value (Estimated/Inferred) | Source |

| Molecular Formula | C₁₄H₁₅F₃O₃ | - |

| Molecular Weight | 288.26 g/mol | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | [4] |

| Boiling Point | > 220 °C (Parent ketone boils at 219-220 °C) | [4] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). Insoluble in water. | - |

| Storage | Store in a cool, dry place under an inert atmosphere. | [4] |

Strategic Considerations for Chemical Reactions

The primary utility of this molecule lies in the differential reactivity of its two core functional groups. The key to its use is the selective manipulation of either the ketone or the protected aldehyde.

-

The Trifluoromethyl Ketone: The presence of the ortho-trifluoromethyl group significantly influences the ketone's reactivity. As a potent electron-withdrawing group, it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5] However, it also decreases the basicity of the carbonyl oxygen, requiring stronger acids for protonation-catalyzed reactions.[5]

-

The 1,3-Dioxane Group: This cyclic acetal is a stalwart protecting group. It is highly stable in neutral, basic, and many reductive or oxidative environments.[2][3] Its removal (deprotection) is typically achieved under acidic conditions, which facilitates hydrolysis back to the aldehyde and 1,3-propanediol.[2][6]

This differential stability is the cornerstone of the following selective protocols.

Diagram 1: Key Reactive Sites

Caption: Molecular structure highlighting the two principal reactive centers.

Experimental Protocols

Protocol 1: Selective Deprotection of the 1,3-Dioxane Group

This procedure selectively removes the 1,3-dioxane protecting group to furnish 3-oxo-3-(2-(trifluoromethyl)phenyl)propanal. The use of a mild acidic catalyst in a mixed aqueous-organic solvent system ensures efficient hydrolysis while minimizing side reactions.

Rationale: Acid-catalyzed hydrolysis is the standard method for cleaving acetals and ketals.[6] The reaction proceeds via protonation of one of the dioxane oxygens, followed by ring-opening and subsequent attack by water to form a hemiacetal, which is in equilibrium with the desired aldehyde.

-

Materials and Reagents:

-

3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone

-

Acetone

-

Deionized Water

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Hydrochloric Acid (2M aq.)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone (1.0 eq) in a 4:1 mixture of acetone and water (e.g., 10 mL acetone, 2.5 mL water per 1 mmol of substrate).

-

Add a catalytic amount of p-TsOH·H₂O (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.

-

Remove the bulk of the acetone using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

-

-

Expected Product: 3-oxo-3-(2-(trifluoromethyl)phenyl)propanal.

Protocol 2: Selective Reduction of the Ketone

This protocol describes the reduction of the trifluoromethyl ketone to the corresponding secondary alcohol, leaving the 1,3-dioxane group intact. Sodium borohydride is an ideal reagent for this transformation due to its mild nature and tolerance for the acetal functional group under standard conditions.

Rationale: The 1,3-dioxane group is stable under the neutral to slightly basic conditions of a sodium borohydride reduction.[3] The ketone, activated by the trifluoromethyl group, is readily reduced by the hydride reagent. Methanol is used as the solvent and also serves to protonate the resulting alkoxide intermediate.

-

Materials and Reagents:

-

3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

Dissolve 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone (1.0 eq) in methanol (15 mL per 1 mmol of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC for the disappearance of the starting material.

-

Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water (5 mL).

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous slurry with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent on a rotary evaporator to afford the crude alcohol.

-

Purify by flash column chromatography if required.

-

-

Expected Product: 1-(2-(Trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-ol.

Diagram 2: Selective Transformation Workflow

Caption: Workflow illustrating the divergent synthesis pathways from the central molecule.

Safety and Handling

-

3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone: While specific toxicity data is unavailable, compounds containing trifluoromethyl groups should be handled with care.[7] Assume the compound is an irritant.

-

Reagents: Standard laboratory precautions should be taken when handling all reagents. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Acidic and basic solutions should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. BenchChem.

- Niknam, K., & Saberi, D. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(12), 10449-10461.

- Kocienski, P. J. (2004). Protecting Groups. Thieme.

- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Fluorochem. (n.d.). 3-(1,3-dioxan-2-yl)-3'-iodo-4'-methylpropiophenone.

- Fujita, M., et al. (2017). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 22(12), 2133.

- ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- ResearchGate. (n.d.). Energy profiles of the reactions of 1,3-dioxan-2-one and 1,3-dioxolan-2-one with methylamine.

- ChemicalBook. (2025). 3'-(TRIFLUOROMETHYL)PROPIOPHENONE.

- Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from Beilstein Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones.

- ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?.

- ChemicalBook. (2025). 4'-(TRIFLUOROMETHYL)PROPIOPHENONE.

- ChemicalBook. (2025). 2'-(Trifluoromethyl)propiophenone.

- Fomina, L., et al. (2013). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. Journal of Molecular Modeling, 19(5), 2195-2206.

- Champagne, P. A., et al. (2015). Trifluoromethyl ketones: properties, preparation, and application.

- ChemicalBook. (n.d.). 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis.

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Mastering the Purification of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone: An Application Guide

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides a detailed exploration of purification techniques for 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone, a complex ketone of interest in organic synthesis. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring both technical accuracy and practical applicability.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone possesses a unique combination of functional groups that dictate its behavior during purification: a ketone, a trifluoromethyl group on the aromatic ring, and a cyclic acetal (dioxan). The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the ketone and the aromatic ring.[1] The dioxan ring, a protective group for a carbonyl, is generally stable to basic and nucleophilic conditions but can be sensitive to acids.[2][3][4]

Potential Impurities:

The synthesis of this target molecule, likely involving a Friedel-Crafts acylation or a related reaction, can lead to several impurities.[1] Understanding these is critical for selecting an appropriate purification strategy.

-

Starting Materials: Unreacted 2'-trifluoromethylpropiophenone or the dioxan-containing precursor.

-

Byproducts of Acetal Formation: Incomplete reaction or side reactions during the formation of the dioxan ring.

-

Positional Isomers: Friedel-Crafts reactions can sometimes yield isomers depending on the directing effects of the substituents.

-

Degradation Products: The trifluoromethyl group can influence the stability of the molecule, and the acetal is susceptible to hydrolysis under acidic conditions.[2][3]

Purification Strategies: A Multi-pronged Approach

A combination of chromatographic, crystallization, and distillation techniques may be necessary to achieve the desired high purity. The choice of method will depend on the scale of the purification and the nature of the impurities.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is often the first line of defense for removing a wide range of impurities. The polarity of the molecule, influenced by the ketone and acetal groups, makes it well-suited for separation on a silica gel stationary phase.

Scientific Rationale: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). More polar compounds will have a stronger interaction with the polar silica gel and will elute later, while less polar compounds will travel through the column more quickly.

Protocol for Flash Column Chromatography:

-

Slurry Preparation: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).

-

Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free bed.

-

Sample Loading: Dissolve the crude 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., petroleum ether/ethyl acetate, 80:1) and gradually increase the polarity of the eluent to facilitate the separation of compounds.[5] The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Suggested Parameters for Flash Column Chromatography

| Parameter | Recommended Value/Solvent | Rationale |

| Stationary Phase | Silica Gel (70-230 mesh) | Standard polar stationary phase for separating moderately polar organic compounds. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient from low to high polarity allows for the separation of a wider range of impurities. |

| Initial Eluent | 95:5 Hexane:Ethyl Acetate | To elute non-polar impurities. |

| Final Eluent | 70:30 Hexane:Ethyl Acetate | To elute the more polar product and any highly polar impurities. |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization | To track the separation and identify fractions containing the pure product. |

Workflow for Flash Column Chromatography:

Caption: Workflow for the purification of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone by flash column chromatography.

Crystallization: For Achieving High Purity

Crystallization is a powerful technique for obtaining highly pure crystalline solids. The success of this method depends on the solubility of the compound in different solvents.

Scientific Rationale: The principle of crystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. As a saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.

Protocol for Crystallization:

-

Solvent Screening: Identify a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon solvents (hexane, heptane).[6]

-

Dissolution: Dissolve the crude or partially purified product in the minimum amount of the chosen solvent at its boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

-

Chilling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 2: Potential Solvent Systems for Crystallization

| Solvent System | Rationale |

| Isopropanol/Water | The compound is likely soluble in isopropanol and insoluble in water. Adding water as an anti-solvent can induce crystallization. |

| Ethyl Acetate/Hexane | The compound is likely soluble in ethyl acetate and less soluble in hexane. Hexane can be added as an anti-solvent. |

| Toluene/Heptane | Aromatic solvents like toluene may dissolve the compound, while a non-polar solvent like heptane can act as an anti-solvent.[6] |

Logical Flow of Crystallization:

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2019043587A2 - A process for the preparation of treosulfan - Google Patents [patents.google.com]

- 7. jru.edu.in [jru.edu.in]

Analytical methods for characterizing 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone

An Application Guide to the Comprehensive Analytical Characterization of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone

Introduction: The Need for Rigorous Characterization

In the landscape of pharmaceutical development and fine chemical synthesis, novel molecular entities are the cornerstone of innovation. 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone is a complex organic molecule featuring a trifluoromethylated propiophenone core and a 1,3-dioxane moiety. Such structures are often key intermediates in the synthesis of pharmacologically active compounds. The trifluoromethyl group can significantly enhance metabolic stability and binding affinity, while the dioxane group often serves as a protecting group for a carbonyl functionality.

Given its potential role in multi-step syntheses, the unequivocal identification, purity assessment, and structural confirmation of this compound are paramount. A failure to adequately characterize it can lead to downstream synthetic failures, the generation of unidentified impurities, and compromised final product quality. This guide provides a comprehensive suite of analytical protocols designed to deliver a robust and validated characterization of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone, ensuring its suitability for research and development applications. The methods described are rooted in established principles of pharmaceutical analysis and are designed to be self-validating, providing trustworthy and reproducible results.[1][2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for selecting appropriate analytical techniques.

-

IUPAC Name: 1-(2-(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one

-

Molecular Formula: C₁₄H₁₅F₃O₃

-

Molecular Weight: 288.26 g/mol

-

Key Structural Features:

-

Aromatic Ketone: The propiophenone core provides a strong chromophore for UV-Vis detection.

-

Trifluoromethyl Group: An electron-withdrawing group that influences the chemical shifts in NMR and the fragmentation patterns in mass spectrometry.

-

1,3-Dioxane Ring: An acetal functional group, stable under neutral and basic conditions but labile in acid. This feature is critical when selecting chromatographic mobile phases.

-

Section 1: Chromatographic Analysis for Purity and Assay

Chromatography is the cornerstone for separating the main compound from any impurities, such as starting materials, by-products, or degradation products.[3] High-performance liquid chromatography (HPLC) is the primary technique for potency assay and purity evaluation of non-volatile compounds.[4]

High-Performance Liquid Chromatography (HPLC)

Causality Behind Method Selection: A reversed-phase HPLC (RP-HPLC) method is selected due to the compound's moderate polarity. A C18 stationary phase provides excellent hydrophobic retention for the aromatic and alkyl portions of the molecule. A gradient elution is employed because potential impurities can vary widely in polarity; a gradient ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved from the main peak within a reasonable runtime. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with mass spectrometry. A UV detector is ideal, leveraging the strong absorbance of the propiophenone chromophore.

Protocol 1: RP-HPLC Method for Purity Assessment

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Mix thoroughly to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

| Parameter | Value | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25.1-30 min: 40% B | Ensures separation of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | |

| Detector | UV at 254 nm | Wavelength where the aromatic ketone exhibits strong absorbance. |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

The retention time of the main peak serves as an identifier.

-

Section 2: Spectroscopic Analysis for Structural Confirmation

While chromatography determines purity, spectroscopy provides the definitive structural proof. A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy is required for unambiguous characterization.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality Behind Method Selection: LC-MS confirms the molecular weight of the analyte and any impurities separated by the HPLC. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, preventing excessive fragmentation and ensuring the observation of the molecular ion.

Protocol 2: LC-MS for Molecular Weight Confirmation

-

Instrumentation:

-

Couple the HPLC system from Protocol 1 to a single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

-

MS Parameters (Positive Ion Mode):

| Parameter | Value |

| Ionization Mode | ESI, Positive |

| Capillary Voltage | 3.5 kV |

| Drying Gas Temp. | 325 °C |

| Drying Gas Flow | 10 L/min |

| Scan Range | m/z 50 - 500 |

-

Expected Results:

-

The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 289.1 .

-

Other potential adducts include the sodium adduct [M+Na]⁺ at m/z 311.1 .

-

This analysis should be performed on the main peak eluting from the HPLC to confirm its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Method Selection: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the presence and environment of all protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments like COSY and HSQC can be used to confirm assignments if necessary. The trifluoromethyl group will not be directly observed in ¹H or ¹³C NMR but its strong electron-withdrawing effect will influence the chemical shifts of nearby nuclei.

Protocol 3: NMR for Structural Elucidation

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Acquisition:

-

Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

-

-

Expected Chemical Shifts (in CDCl₃):

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity / Integration |

| Aromatic-H | 7.5 - 8.0 | 125 - 140 | Multiplets, 4H |

| Dioxane-CH (acetal) | ~4.9 | ~101 | Triplet, 1H |

| Dioxane-OCH₂ (axial) | ~4.1 | ~67 | Multiplet, 2H |

| Dioxane-OCH₂ (equatorial) | ~3.8 | ~67 | Multiplet, 2H |

| Dioxane-CCH₂C | ~1.5 - 2.2 | ~25 | Multiplet, 2H |

| C=O-CH₂ | ~3.3 | ~38 | Triplet, 2H |

| CH₂-CH₂(dioxane) | ~2.3 | ~30 | Multiplet, 2H |

| C=O | - | ~198 | Ketone Carbonyl |

| CF₃ | - | ~124 (quartet) | Trifluoromethyl Carbon |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind Method Selection: FTIR is a rapid and simple technique used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5] This serves as an orthogonal confirmation of the structure.

Protocol 4: FTIR for Functional Group Identification

-

Sample Preparation:

-

Place a small amount of the neat liquid sample or a thin film on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet or a mineral oil mull if the sample is solid.

-

-

Acquisition:

-

Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Expected Vibrational Frequencies:

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1695 | C=O Stretch | Aromatic Ketone |

| 1350 - 1150 | C-F Stretch | Trifluoromethyl |

| 1200 - 1000 | C-O Stretch | Acetal/Ether |

Comprehensive Characterization Workflow

The following workflow diagram illustrates the logical sequence of analytical techniques to achieve a full characterization of the target compound. This integrated approach ensures that purity, identity, and structure are all confirmed with a high degree of confidence.

Caption: Logical workflow for the complete analytical characterization.

References

- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

- Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.

- Chromatography Online. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.

- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.

- N. De Meirleir, et al. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers.

Sources

Application Notes: The 1,3-Dioxane Group for Ketone Protection in Complex Synthesis

Introduction: The Strategic Role of 1,3-Dioxanes

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving the desired molecular architecture. The 1,3-dioxane moiety, a six-membered cyclic ketal, serves as a robust and reliable protecting group for ketones.[1] Its utility is rooted in a favorable balance of stability and reactivity: 1,3-dioxanes are exceptionally stable under neutral, basic, reductive, and many oxidative conditions, yet can be smoothly cleaved under acidic catalysis.[1][2] This differential reactivity allows chemists to perform a wide range of transformations on other parts of a complex molecule while the ketone functionality remains safely shielded.

The formation of a 1,3-dioxane involves the acid-catalyzed reaction of a ketone with 1,3-propanediol. This reaction is reversible, necessitating the removal of water to drive the equilibrium toward the formation of the protected product, a principle often exploited through the use of a Dean-Stark apparatus or chemical dehydrating agents.[1] Compared to their five-membered 1,3-dioxolane counterparts (formed from 1,2-ethanediol), 1,3-dioxanes generally exhibit greater stability, a feature attributed to the favored chair-like conformation of the six-membered ring.[2]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practice of using 1,3-dioxanes as ketone protecting groups, complete with mechanistic insights, detailed protocols, and comparative data.

Principles and Mechanism

A thorough understanding of the reaction mechanism is critical for optimizing both the protection (ketalization) and deprotection (hydrolysis) steps. Both processes are governed by the principles of acid catalysis and equilibrium.

Mechanism of Formation (Ketalization)

The formation of a 1,3-dioxane is an acid-catalyzed nucleophilic addition-elimination reaction. The process can be dissected into the following key steps:

-

Protonation of the Carbonyl: An acid catalyst (e.g., p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the hydroxyl groups of 1,3-propanediol attacks the activated carbonyl carbon, forming a protonated hemiketal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen of the original carbonyl.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, generating a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the 1,3-propanediol chain attacks the oxocarbenium ion in an intramolecular fashion, forming the six-membered ring.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ether oxygen, yielding the neutral 1,3-dioxane product and water.

To ensure a high yield of the 1,3-dioxane, the water generated must be continuously removed from the reaction mixture, thereby driving the equilibrium to the right in accordance with Le Châtelier's principle.[3]

Sources

Application Notes and Protocols for the Cross-Coupling Reactions of 3-(1,3-Dioxan-2-yl)-2'-trifluoromethylpropiophenone Derivatives

Introduction: Strategic Importance of Fluorinated Propiophenones and the Role of Cross-Coupling

The synthesis of complex pharmaceutical intermediates often requires the strategic introduction of specific functionalities. The 3-(1,3-dioxan-2-yl)-2'-trifluoromethylpropiophenone scaffold is a valuable building block, combining a ketone, a trifluoromethyl group, and a protected aldehyde. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The propiophenone core is prevalent in numerous bioactive molecules, and the dioxolane-protected aldehyde offers a latent reactive handle for further synthetic transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions are indispensable for the elaboration of complex aromatic systems and are widely employed in the pharmaceutical and agrochemical industries.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of a halogenated derivative of 3-(1,3-dioxan-2-yl)-2'-trifluoromethylpropiophenone. For the purpose of these protocols, we will consider the starting material to be 4'-Bromo-3-(1,3-dioxan-2-yl)-2'-(trifluoromethyl)propiophenone , a logical precursor for such transformations.

The electron-withdrawing nature of the trifluoromethyl group and the ketone can influence the reactivity of the aryl bromide, making the careful selection of reaction conditions paramount for successful coupling. These protocols are designed to provide robust starting points for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound.[2][3] This reaction is favored in pharmaceutical manufacturing due to the low toxicity of the boron-containing reagents and the generally mild reaction conditions.[3]

Mechanistic Rationale and Component Selection

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]

-

Catalyst: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. For challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or catalysts with bulky, electron-rich phosphine ligands are employed to facilitate the oxidative addition step.[1][4]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[5] For electron-deficient aryl halides, electron-rich and sterically hindered ligands such as SPhos, XPhos, or RuPhos can accelerate the oxidative addition and reductive elimination steps.

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic borate complex, which facilitates transmetalation.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active borate species.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

-

4'-Bromo-3-(1,3-dioxan-2-yl)-2'-(trifluoromethyl)propiophenone (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv)

-

K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

-

1,4-Dioxane

-

Water